molecular formula C21H19NO6 B2563324 ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate CAS No. 919837-29-9

ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate

Cat. No.: B2563324
CAS No.: 919837-29-9
M. Wt: 381.384
InChI Key: BNNYQUMPFPFGFI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The next step involves the acylation of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate can be compared with other coumarin derivatives such as:

Biological Activity

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N1O5C_{18}H_{19}N_{1}O_{5}, with a molecular weight of approximately 341.35 g/mol. The compound features a coumarin core, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in numerous physiological processes including pH regulation and neurotransmitter metabolism.
  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.
  • Anticancer Properties : Research indicates that this compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of potassium carbonate.
  • Reaction Conditions : The reaction is carried out in dry acetone at room temperature, followed by purification steps such as recrystallization to obtain the final product.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound from various studies:

Activity Effect Observed Reference
Enzyme InhibitionInhibition of carbonic anhydrase
Antioxidant ActivityScavenging free radicals
Anticancer ActivityInduction of apoptosis in cancer cells

Case Study 1: Anticancer Efficacy

A study investigated the anticancer potential of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound's ability to induce apoptosis through microtubule disruption presents a promising avenue for further development as an anticancer agent.

Case Study 2: Antioxidant Properties

Another research focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. This compound exhibited potent scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.

Properties

IUPAC Name

ethyl 4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-3-27-21(25)13-4-6-15(7-5-13)22-19(23)10-14-11-20(24)28-18-12-16(26-2)8-9-17(14)18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNYQUMPFPFGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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